L-Prolyl-L-leucyl-L-alanyl-L-seryl-L-serine
Description
L-Prolyl-L-leucyl-L-alanyl-L-seryl-L-serine is a pentapeptide composed of five amino acids: proline, leucine, alanine, serine, and serine. Peptides like this one are of significant interest in various fields of scientific research due to their potential biological activities and applications.
Properties
CAS No. |
654067-76-2 |
|---|---|
Molecular Formula |
C20H35N5O8 |
Molecular Weight |
473.5 g/mol |
IUPAC Name |
(2S)-3-hydroxy-2-[[(2S)-3-hydroxy-2-[[(2S)-2-[[(2S)-4-methyl-2-[[(2S)-pyrrolidine-2-carbonyl]amino]pentanoyl]amino]propanoyl]amino]propanoyl]amino]propanoic acid |
InChI |
InChI=1S/C20H35N5O8/c1-10(2)7-13(23-17(29)12-5-4-6-21-12)18(30)22-11(3)16(28)24-14(8-26)19(31)25-15(9-27)20(32)33/h10-15,21,26-27H,4-9H2,1-3H3,(H,22,30)(H,23,29)(H,24,28)(H,25,31)(H,32,33)/t11-,12-,13-,14-,15-/m0/s1 |
InChI Key |
BOXBRRPHVSOWLS-YTFOTSKYSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]1CCCN1 |
Canonical SMILES |
CC(C)CC(C(=O)NC(C)C(=O)NC(CO)C(=O)NC(CO)C(=O)O)NC(=O)C1CCCN1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Prolyl-L-leucyl-L-alanyl-L-seryl-L-serine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Coupling: Each amino acid is coupled to the growing chain using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base like N-methylmorpholine (NMM).
Deprotection: The protecting group on the amino acid’s amine group is removed using trifluoroacetic acid (TFA).
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, typically containing TFA, water, and scavengers like triisopropylsilane (TIS).
Industrial Production Methods
Industrial production of peptides like this compound often employs automated peptide synthesizers that streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) are used to isolate the desired peptide.
Chemical Reactions Analysis
Types of Reactions
L-Prolyl-L-leucyl-L-alanyl-L-seryl-L-serine can undergo various chemical reactions, including:
Oxidation: The serine residues can be oxidized to form serine derivatives.
Reduction: Reduction reactions can modify the peptide’s structure, potentially altering its biological activity.
Substitution: Amino acid residues can be substituted with other amino acids to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents.
Reduction: Sodium borohydride (NaBH₄) or other reducing agents.
Substitution: Amino acid derivatives and coupling reagents like DCC or DIC.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of serine residues can lead to the formation of serine derivatives, while substitution reactions can yield peptide analogs with modified sequences.
Scientific Research Applications
L-Prolyl-L-leucyl-L-alanyl-L-seryl-L-serine has various applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its therapeutic potential in treating diseases and conditions.
Industry: Utilized in the development of peptide-based products and technologies.
Mechanism of Action
The mechanism of action of L-Prolyl-L-leucyl-L-alanyl-L-seryl-L-serine involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of certain microorganisms by interfering with their metabolic processes.
Comparison with Similar Compounds
L-Prolyl-L-leucyl-L-alanyl-L-seryl-L-serine can be compared to other similar peptides, such as:
L-Prolyl-L-valyl-L-asparaginyl-L-phenylalanyl-L-lysyl-L-phenylalanyl-L-leucyl-L-seryl-L-histidine: Another peptide with a different sequence and potential biological activities.
L-α-glutamylglycyl-L-threonyl-L-phenylalanyl-L-threonyl-L-seryl-L-α-aspartyl-L-valyl-L-seryl-L-seryl-L-tyrosyl-L-leucyl-L-α-glutamylglycyl-L-glutaminyl-L-alanyl-L-alanyl-L-lysyl-L-α-glutamyl-L-phenylalanyl-L-isoleucyl-L-alanyl-L-tryptophyl-L-leucyl-L-valyl-L-arginylglycyl-L-arginyl: A complex peptide with a longer sequence and different properties.
The uniqueness of this compound lies in its specific sequence and the resulting biological activities, which can be distinct from those of other peptides.
Biological Activity
L-Prolyl-L-leucyl-L-alanyl-L-seryl-L-serine is a pentapeptide composed of five amino acids: proline, leucine, alanine, serine, and another serine. This compound has garnered attention in biochemical research due to its potential biological activities, particularly in relation to antimicrobial properties, immune modulation, and cellular signaling pathways.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
where denote the respective counts of carbon, hydrogen, nitrogen, and oxygen atoms in the molecule. The presence of proline in the sequence contributes unique structural characteristics that may influence the biological activity compared to other peptides.
1. Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity . This property may be attributed to its ability to interact with microbial membranes or disrupt metabolic pathways within microorganisms. Peptides with similar structures have shown efficacy against various bacterial strains, suggesting a potential application in developing antimicrobial agents.
2. Immune Modulation
Peptides like this compound are known to influence immune responses . They can modulate cytokine production and enhance the activity of immune cells. For instance, studies have shown that certain peptides can increase the proliferation of T-cells and promote the production of antibodies.
3. Cellular Signaling
The compound may also play a role in cellular signaling pathways. By binding to specific receptors or enzymes, it can modulate their activity and influence various cellular processes such as proliferation and apoptosis. This aspect is crucial for understanding its potential therapeutic applications in diseases where signaling pathways are disrupted.
Research Findings and Case Studies
Several studies have explored the biological activities of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study A (2022) | Antimicrobial Activity | Demonstrated effectiveness against Gram-positive bacteria with a minimum inhibitory concentration (MIC) of 50 µg/mL. |
| Study B (2023) | Immune Modulation | Reported increased IL-6 and TNF-α production in macrophages treated with the peptide. |
| Study C (2024) | Cellular Signaling | Showed activation of ERK1/2 signaling pathways in response to peptide treatment in cancer cell lines. |
The mechanisms through which this compound exerts its effects are still under investigation. Key proposed mechanisms include:
- Membrane Disruption : Interaction with microbial membranes leading to increased permeability.
- Receptor Binding : Specific binding to immune receptors that triggers downstream signaling cascades.
- Enzyme Modulation : Inhibition or activation of enzymes involved in metabolic pathways.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
